![molecular formula C16H26O8 B13794248 1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate CAS No. 52408-42-1](/img/structure/B13794248.png)
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate is an organic compound with the molecular formula C16H26O8. It is a diacrylate monomer characterized by its high tensile strength, flexibility, and chemical resistance . This compound is widely used in various industrial applications due to its biocompatibility and ability to create durable bonds .
准备方法
Synthetic Routes and Reaction Conditions
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate is typically synthesized through the reaction of 1,4-butanediol with 2-hydroxy-3,1-propanediol in the presence of an acid catalyst . The reaction involves the esterification of the hydroxyl groups with acrylic acid, resulting in the formation of the diacrylate ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in a controlled environment to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is common to remove any impurities .
化学反应分析
Types of Reactions
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate undergoes various chemical reactions, including:
Polymerization: This compound can undergo free radical polymerization to form cross-linked polymers.
Esterification: It can react with carboxylic acids to form esters.
Common Reagents and Conditions
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions are required, with hydrochloric acid or sodium hydroxide being typical catalysts.
Major Products Formed
Polymerization: Cross-linked polymers with high tensile strength and flexibility.
Esterification: Various esters depending on the carboxylic acid used.
Hydrolysis: 1,4-butanediol and acrylic acid.
科学研究应用
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate primarily involves its ability to undergo polymerization. The acrylic groups in the compound can form cross-linked networks through free radical polymerization, resulting in strong and flexible polymers . These polymers can interact with various molecular targets and pathways, depending on their specific applications.
相似化合物的比较
1,4-Butanediylbis[oxy(2-hydroxy-3,1-propanediyl)] diacrylate can be compared with other diacrylate monomers, such as:
Ethylene glycol diacrylate: Similar in structure but has a shorter chain length, resulting in different mechanical properties.
Triethylene glycol diacrylate: Contains additional ethylene glycol units, providing increased flexibility and lower viscosity.
Hexanediol diacrylate: Has a longer chain length, offering higher tensile strength and chemical resistance.
The uniqueness of this compound lies in its balance of tensile strength, flexibility, and chemical resistance, making it suitable for a wide range of applications .
属性
CAS 编号 |
52408-42-1 |
|---|---|
分子式 |
C16H26O8 |
分子量 |
346.37 g/mol |
IUPAC 名称 |
[2-hydroxy-3-[4-(2-hydroxy-3-prop-2-enoyloxypropoxy)butoxy]propyl] prop-2-enoate |
InChI |
InChI=1S/C16H26O8/c1-3-15(19)23-11-13(17)9-21-7-5-6-8-22-10-14(18)12-24-16(20)4-2/h3-4,13-14,17-18H,1-2,5-12H2 |
InChI 键 |
QIPOUSKNIMYTRA-UHFFFAOYSA-N |
规范 SMILES |
C=CC(=O)OCC(COCCCCOCC(COC(=O)C=C)O)O |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


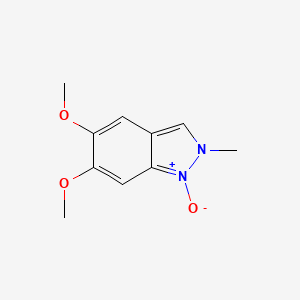
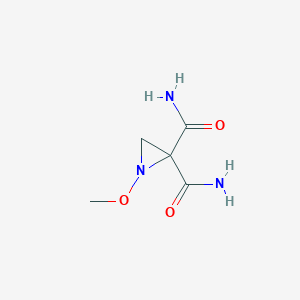
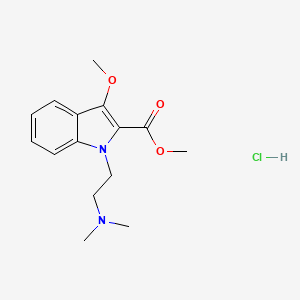
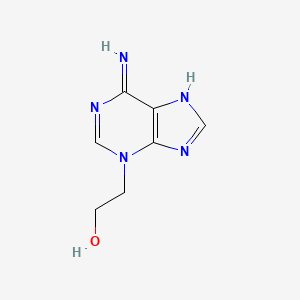


![Benzoic acid, 5-[[4-[(4-amino-7-sulfo-1-naphthalenyl)azo]phenyl]azo]-2-hydroxy-](/img/structure/B13794194.png)

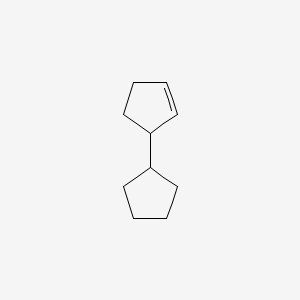
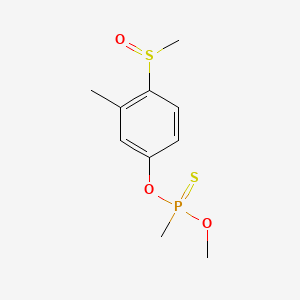
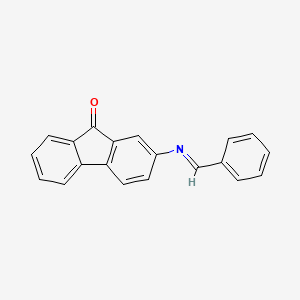

![octahydro-2,6-methano-2H-indeno[5,6-b]oxirene](/img/structure/B13794226.png)
![3-[(Prop-2-en-1-yl)amino]benzoyl chloride](/img/structure/B13794230.png)
